molecular formula C7H4ClF4N B2485299 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine CAS No. 2344685-82-9

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine

Cat. No.: B2485299
CAS No.: 2344685-82-9
M. Wt: 213.56
InChI Key: XBDZMWVIDFCQRC-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is an organic compound with the molecular formula C7H4ClF4N It is a halogenated pyridine derivative, characterized by the presence of a chloro group at the second position and a tetrafluoroethyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the reaction of 2-chloropyridine with tetrafluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 5-(1,2,2,2-tetrafluoroethyl)pyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

    Oxidation: Pyridine N-oxides are the primary products.

    Reduction: The main product is 5-(1,2,2,2-tetrafluoroethyl)pyridine.

Scientific Research Applications

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drug candidates.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the biological or chemical system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a tetrafluoroethyl group.

    2-Chloro-5-(1,1,2,2-tetrafluoroethyl)pyridine: Similar structure but with a different fluorine arrangement on the ethyl group.

Uniqueness

2-Chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of the tetrafluoroethyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-chloro-5-(1,2,2,2-tetrafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-5-2-1-4(3-13-5)6(9)7(10,11)12/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDZMWVIDFCQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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